5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Description
Properties
IUPAC Name |
5-butyl-2-methyl-3-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-3-4-8-16-11-21(23)25-19-13-20-18(12-17(16)19)22(14(2)24-20)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLLCXRLHWLTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophilic or nucleophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological activity of furocoumarins is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Furocoumarin Derivatives
Physicochemical Properties
Pharmacokinetic Considerations
- Metabolic Stability : Furocoumarins with bulky substituents (e.g., naphthalenyl in ) are prone to CYP450-mediated oxidation, whereas the target compound’s butyl group may slow metabolism .
- Bioavailability : Psora-4 derivatives with hydrophilic side chains (e.g., PAPOH) exhibit improved oral bioavailability compared to the target compound .
Q & A
Q. What are the standard synthetic routes for 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, and how is its structure validated?
The compound is synthesized via multi-step reactions, including cyclization of precursor chromenones and functionalization through alkylation or aryl substitution. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions and infrared (IR) spectroscopy to identify functional groups like the lactone ring. High-resolution mass spectrometry (HRMS) further verifies molecular weight .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and stability?
Reverse-phase HPLC ensures purity assessment, while UV-Vis spectroscopy monitors chromophore integrity. Stability under varying pH and temperature conditions is evaluated using accelerated degradation studies coupled with TLC for degradation product analysis .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
Initial screens include antimicrobial disk diffusion assays (e.g., against Candida albicans), antioxidant DPPH radical scavenging, and cytotoxicity testing on cancer cell lines (e.g., MTT assay). Dose-response curves establish IC₅₀ values for active concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final synthetic step?
Yield improvement strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions. Post-reaction purification via flash chromatography or recrystallization enhances purity .
Q. What mechanisms explain conflicting reports on its anti-inflammatory vs. pro-oxidant effects?
Contradictions may arise from concentration-dependent dual behavior: at low doses (≤10 µM), it scavenges ROS via the Nrf2 pathway, while higher doses (>20 µM) induce oxidative stress by disrupting mitochondrial electron transport. Context-specific assays (e.g., luciferase-based NF-κB activation vs. glutathione depletion) are critical for mechanistic clarity .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Molecular dynamics simulations predict binding affinities to targets like COX-2 or cytochrome P450. QSAR models correlate substituent electronegativity (e.g., phenyl vs. biphenyl groups) with bioactivity, enabling rational modification of the butyl or methyl groups to improve pharmacokinetics .
Q. What strategies resolve solubility challenges in in vivo pharmacokinetic studies?
- Prodrug synthesis : Esterification of the lactone ring improves aqueous solubility.
- Nanoformulation : Encapsulation in PLGA nanoparticles enhances bioavailability.
- Co-solvent systems : Ethanol-PEG 400 mixtures (1:4 v/v) stabilize the compound in solution .
Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?
Single-crystal X-ray diffraction reveals planar geometry of the furochromenone core, favoring π-π stacking with aromatic residues in enzyme active sites. Substituent positioning (e.g., butyl chain orientation) correlates with steric hindrance effects, guiding SAR for analog synthesis .
Methodological Notes
- Data Reproducibility : Standardize assay protocols (e.g., fungal strain ATCC codes, cell passage numbers) to mitigate variability .
- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically reconcile disparate bioactivity data across studies .
- Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity testing to ensure translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
